2-chloroacetic acid

Description

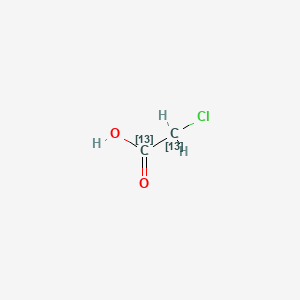

Structure

3D Structure

Properties

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746516 | |

| Record name | Chloro(~13~C_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839-15-2 | |

| Record name | Acetic-13C2 acid, chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(~13~C_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1839-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-Chloroacetic Acid from Acetic Acid: Mechanisms, Protocols, and Industrial Insights

Abstract

2-Chloroacetic acid, also known as monochloroacetic acid (MCA), is a cornerstone of the chemical industry, serving as a vital intermediate in the production of a wide array of products, including agrochemicals, pharmaceuticals, dyes, and surfactants.[1] This technical guide provides an in-depth exploration of the primary synthesis route for this compound: the direct chlorination of acetic acid. We will dissect the core reaction mechanism, famously known as the Hell-Volhard-Zelinsky (HVZ) reaction, detailing the pivotal role of catalysts and reaction intermediates.[2][3] Furthermore, this document presents a comprehensive, field-proven experimental protocol, complete with process optimization parameters and safety imperatives. Designed for researchers, scientists, and drug development professionals, this guide bridges theoretical chemistry with practical, industrial application, ensuring a thorough understanding of this critical chemical transformation.

Introduction: The Significance of this compound

This compound (ClCH₂COOH) is a highly reactive organochlorine compound, a property derived from the electron-withdrawing effect of the alpha-chlorine atom, which enhances the acidity of the carboxylic acid proton.[4] This heightened reactivity makes it an exceptionally versatile building block in organic synthesis.[1] The global demand for this compound is a testament to its importance, with major applications in the synthesis of:

-

Carboxymethyl cellulose (CMC): A widely used viscosity modifier and stabilizer in food products, pharmaceuticals, and cosmetics.

-

Herbicides: Including the broad-spectrum herbicide glyphosate and 2,4-dichlorophenoxyacetic acid (2,4-D).

-

Thioglycolic acid: Used in cosmetology for permanent hair waving and as a stabilizer for PVC plastics.

-

Pharmaceuticals: As a precursor in the synthesis of various active pharmaceutical ingredients (APIs).

The predominant industrial method for producing this compound is the direct chlorination of acetic acid.[5] This method is favored for its cost-effectiveness and relatively straightforward process, despite the challenges associated with controlling selectivity and managing byproducts.

The Core Synthesis Mechanism: A Deep Dive into the Hell-Volhard-Zelinsky (HVZ) Reaction

The synthesis of this compound from acetic acid is a classic example of the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3] This reaction facilitates the halogenation of a carboxylic acid at the alpha-carbon.[6] While the overall transformation appears simple, the underlying mechanism is a multi-step process that relies on the in-situ formation of a more reactive intermediate.

The direct chlorination of acetic acid is kinetically unfavorable. The key to this synthesis is the introduction of a catalyst, such as red phosphorus, phosphorus trichloride (PCl₃), or acetic anhydride, which transforms the carboxylic acid into a more reactive acyl halide.[2][5]

The mechanism can be broken down into four key stages:

-

Acyl Halide Formation: The catalyst reacts with acetic acid to form an acyl chloride, specifically acetyl chloride.[4][7] This is the critical activation step.

-

Enolization: The acetyl chloride intermediate readily undergoes keto-enol tautomerization to form a reactive enol.[7][8] This step is the rate-determining step of the overall reaction.[4]

-

α-Chlorination: The electron-rich enol attacks molecular chlorine (Cl₂) in an electrophilic addition reaction, resulting in the formation of 2-chloroacetyl chloride.[4]

-

Acyl Chloride Exchange: The newly formed 2-chloroacetyl chloride reacts with another molecule of acetic acid.[4] This exchange regenerates the acetyl chloride catalyst and yields the final product, this compound.[9]

Visualizing the Hell-Volhard-Zelinsky Reaction

Caption: The Hell-Volhard-Zelinsky mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale synthesis of this compound. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment

-

Reagents:

-

Glacial Acetic Acid (anhydrous)

-

Acetic Anhydride (catalyst)[10]

-

Chlorine Gas

-

Nitrogen Gas (for inerting)

-

-

Equipment:

-

Glass-lined reactor or a three-necked round-bottom flask

-

Reflux condenser

-

Gas dispersion tube

-

Thermometer

-

Heating mantle with magnetic stirrer

-

Scrubber system for off-gases (containing NaOH solution)

-

Synthesis Procedure

-

Reactor Setup and Inerting: Assemble the reactor, condenser, gas inlet, and thermometer. Purge the entire system with nitrogen gas to ensure anhydrous conditions. Water can inhibit the reaction.[11]

-

Charging the Reactor: Charge the reactor with glacial acetic acid and acetic anhydride. The acetic anhydride serves as the catalyst precursor.[10]

-

Heating: Begin stirring and heat the mixture to the desired reaction temperature, typically between 95°C and 155°C.[10][12]

-

Chlorine Gas Introduction: Once the reaction temperature is stable, introduce a slow and steady stream of chlorine gas through the gas dispersion tube into the liquid phase.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them for the concentration of this compound and the byproduct, dichloroacetic acid. The reaction is typically run for several hours.[10]

-

Reaction Completion and Quenching: Once the desired conversion is achieved, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine and HCl gas.

-

Purification: The crude product, a mixture of this compound, unreacted acetic acid, and dichloroacetic acid, requires purification.[13] This is typically achieved through fractional distillation or crystallization.[13][14] For high-purity requirements, melt crystallization is an effective technique.[14]

Visualizing the Experimental Workflow

Sources

- 1. niir.org [niir.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. youtube.com [youtube.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. US5401876A - Synthesis of chloroacetic acids - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Sciencemadness Discussion Board - Synthesis of Chloroacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. US7135597B2 - Process for the preparation of monochloroacetic acid - Google Patents [patents.google.com]

- 13. EP0032816B1 - Process for purifying monochloroacetic acid - Google Patents [patents.google.com]

- 14. US2809214A - Purification of monochloroacetic acid - Google Patents [patents.google.com]

Chloroacetic Acid: From Serendipitous Discovery to Cornerstone of Chemical Synthesis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Chloroacetic acid (ClCH₂CO₂H), also known as monochloroacetic acid (MCA), is an organochlorine compound of immense industrial significance. Despite its relatively simple structure, its journey from a 19th-century laboratory curiosity to a fundamental building block in the synthesis of pharmaceuticals, herbicides, and other fine chemicals is a compelling narrative of evolving chemical principles and process optimization. This technical guide provides an in-depth exploration of the discovery and historical preparation of chloroacetic acid, offering researchers and drug development professionals a detailed understanding of the foundational synthetic routes, their underlying mechanisms, and the rationale behind key experimental protocols. We will dissect the two principal industrial methodologies—the direct chlorination of acetic acid and the hydrolysis of trichloroethylene—providing a comparative analysis to inform modern synthetic strategies.

The Dawn of Chlorinated Carboxylic Acids: A Historical Perspective

The story of chloroacetic acid begins in the mid-19th century, a period of fervent exploration in organic chemistry.

-

1843: An Impure First Glance: The French chemist Félix LeBlanc is credited with the first, albeit impure, preparation of chloroacetic acid.[1] He achieved this by chlorinating acetic acid in the presence of direct sunlight, a rudimentary yet effective method of radical initiation.[1]

-

1857: The Advent of Purity: Fourteen years later, the German chemist Reinhold Hoffmann successfully synthesized pure chloroacetic acid.[1] Hoffmann refined LeBlanc's method by refluxing glacial acetic acid while introducing chlorine gas, again using sunlight as the energetic driving force for the reaction.[1]

-

1857: An Alternative Route: In the same year, the eminent French chemist Charles Adolphe Wurtz developed an entirely different synthetic pathway.[1] Wurtz prepared chloroacetic acid through the hydrolysis of chloroacetyl chloride (ClCH₂COCl), demonstrating a different chemical logic to achieve the same target molecule.[1]

These early discoveries laid the groundwork for the large-scale industrial production methods that would follow, establishing the fundamental reactivity of the α-carbon in acetic acid.

Industrial Synthesis: A Tale of Two Pathways

While numerous methods have been patented, the industrial production of chloroacetic acid has historically been dominated by two distinct routes.[2][3] The choice between them represents a classic chemical engineering trade-off between product purity, raw material cost, and process complexity.[3]

The Predominant Route: Catalytic Chlorination of Acetic Acid

The most widely used method involves the direct chlorination of acetic acid.[1][4] This process is favored for its simple, readily available, and inexpensive raw materials.[3] The overall reaction is:

H₃C−COOH + Cl₂ → ClH₂C−COOH + HCl[1]

However, the α-hydrogen atoms of acetic acid are not inherently reactive enough for efficient direct chlorination.[3] The process requires a catalyst to proceed at a practical rate and selectivity.[3]

Causality of Catalyst Selection:

The key to this synthesis is the in-situ generation of a more reactive intermediate. Acetic anhydride is the most common and effective catalyst.[1][4][5] Its function is not to directly activate the acetic acid, but to participate in a catalytic cycle that generates acetyl chloride.[5]

-

Step 1: Catalyst Activation: Acetic anhydride reacts with the HCl byproduct (or is intentionally added as acetyl chloride) to form acetyl chloride.

-

Step 2: Enolization: Acetyl chloride is significantly more prone to enolization than acetic acid itself. This enol tautomer, 1-chloro-1-ethen-1-ol, is electron-rich and highly susceptible to electrophilic attack by chlorine.

-

Step 3: Chlorination: The enol intermediate reacts rapidly with chlorine to form chloroacetyl chloride.

-

Step 4: Catalyst Regeneration: The newly formed chloroacetyl chloride undergoes a rapid chlorine exchange with acetic acid, yielding the final product, monochloroacetic acid, and regenerating the acetyl chloride catalyst, which re-enters the cycle.[6]

This ionic mechanism, facilitated by the catalyst, enhances the formation of monochloroacetic acid while minimizing radical pathways that can lead to over-chlorination.[6] Other catalysts like sulfur, red phosphorus, or phosphorus trichloride have also been used historically, but can introduce impurities into the final product.[3][4][7]

The Challenge of Over-Chlorination: A significant drawback of this method is the formation of dichloroacetic acid (DCAA) and trichloroacetic acid (TCAA) as byproducts, which are difficult to separate from the desired product by distillation due to their similar boiling points.[1][8]

H₃C−COOH + 2 Cl₂ → Cl₂HC−COOH + 2 HCl[1] H₃C−COOH + 3 Cl₂ → Cl₃C−COOH + 3 HCl[1]

The High-Purity Route: Hydrolysis of Trichloroethylene

An alternative industrial method involves the hydrolysis of trichloroethylene (TCE).[1][4] This route is valued for producing a highly pure monochloroacetic acid, free from the di- and trichlorinated impurities that plague the acetic acid chlorination method.[2][3][4]

The reaction is conducted in the presence of a strong acid catalyst, typically concentrated sulfuric acid (at least 75%), at elevated temperatures of 130–140 °C.[1][2][9]

ClHC=CCl₂ + 2 H₂O --(H₂SO₄)--> ClH₂C−COOH + 2 HCl[1]

Process Rationale: In this continuous process, equimolar amounts of TCE and 75% sulfuric acid are reacted to completion.[2][9] The resulting mixture, containing approximately 50% chloroacetic acid, is then subjected to vacuum distillation to isolate the pure product.[2][9] While this method delivers superior purity, the large quantities of corrosive hydrogen chloride gas produced and the harsh reaction conditions have made the direct chlorination of acetic acid the more economically popular choice globally.[1][3]

Mechanistic Deep Dive: The Acetic Anhydride Catalytic Cycle

Understanding the mechanism of the acetic acid chlorination process is crucial for optimizing reaction conditions and minimizing byproduct formation. The process is an autocatalytic ionic reaction.[6] The diagram below illustrates the key steps in the catalytic cycle.

The rate-controlling step is the enolization of acetyl chloride.[6] By facilitating the formation of this highly reactive enol intermediate, the acetic anhydride catalyst provides a lower energy pathway for chlorination compared to the direct reaction with acetic acid, thereby increasing both the reaction rate and selectivity towards the desired monochlorinated product.

Self-Validating Experimental Protocol: Laboratory Synthesis via Acetic Acid Chlorination

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of chloroacetic acid. The protocol is designed as a self-validating system where the rationale for each step is explained, ensuring both safety and success.

Workflow Overview

Materials and Equipment

-

Reactants: Glacial Acetic Acid, Chlorine Gas.

-

Catalyst: Acetic Anhydride or Acetyl Chloride.

-

Apparatus: A 500 mL three-necked round-bottom flask, a reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution), a gas dispersion tube, a thermometer, a heating mantle with a magnetic stirrer, and appropriate glassware for purification.

Step-by-Step Procedure

-

Apparatus Setup (Validation: Safety and Control): Assemble the reaction apparatus in a certified fume hood. The reflux condenser is critical to prevent the loss of volatile reactants and intermediates like acetyl chloride.[6] The gas scrubber is a mandatory safety feature to neutralize excess toxic chlorine gas and the HCl byproduct.

-

Charging the Reactor (Validation: Stoichiometry): To the flask, add 250 mL of glacial acetic acid and 25 mL of acetic anhydride (as catalyst).[10] Add a magnetic stir bar. Rationale: Acetic anhydride serves as the catalyst precursor, initiating the catalytic cycle.[2]

-

Heating to Reaction Temperature (Validation: Kinetics): Begin stirring and heat the mixture to 95-100°C.[10] Rationale: This temperature provides sufficient thermal energy to overcome the activation energy for the enolization step without causing excessive boiling or degradation.

-

Introduction of Chlorine (Validation: Reaction Initiation): Once the temperature is stable, begin bubbling dry chlorine gas through the gas dispersion tube into the stirred solution at a slow but steady rate. Rationale: A slow, continuous introduction ensures the chlorine is efficiently consumed in the reaction rather than escaping through the condenser. Using dry gas prevents unwanted side reactions.

-

Monitoring the Reaction (Validation: Process Control): Maintain the temperature at 98±2°C.[7] The reaction is exothermic, so careful monitoring and adjustment of the heating mantle may be required. The reaction progress can be monitored by periodically measuring the density of the reaction mixture. The reaction is considered complete when the density reaches a stable, predetermined value (e.g., ~1.350 at 80°C).[7]

-

Reaction Completion and Cooldown (Validation: Product Stability): Once the reaction is complete (typically after several hours), stop the chlorine flow and turn off the heating mantle. Allow the mixture to cool slowly to room temperature.

-

Purification by Crystallization (Validation: Purity): Cool the reaction mixture in an ice bath to induce crystallization of the chloroacetic acid. Rationale: Chloroacetic acid has a melting point of 63°C and is significantly less soluble in the acetic acid/dichloroacetic acid mother liquor at lower temperatures.

-

Isolation and Drying (Validation: Final Product): Isolate the crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water to remove residual acetic acid and HCl. Dry the product under vacuum. The mother liquor, containing unreacted acetic acid and byproducts, can be reprocessed in subsequent batches.[7]

Comparative Analysis of Industrial Synthetic Routes

The selection of a synthetic route in an industrial setting is a multifactorial decision. The following table summarizes the key operational parameters and outcomes for the two primary methods of chloroacetic acid production.

| Feature | Acetic Acid Chlorination | Trichloroethylene (TCE) Hydrolysis |

| Primary Raw Materials | Glacial Acetic Acid, Chlorine Gas[11] | Trichloroethylene, Water[1] |

| Catalyst / Key Reagent | Acetic Anhydride (or Sulfur, P, etc.)[1][4] | Concentrated Sulfuric Acid (~75%)[1][2] |

| Typical Temperature | 90 - 115 °C[10][12] | 130 - 140 °C[1][2] |

| Product Purity | Lower; contains DCAA and TCAA impurities[1][3] | High; substantially free of DCAA/TCAA[2][3][4] |

| Major Byproduct | Dichloroacetic Acid, Trichloroacetic Acid, HCl[1] | Hydrogen Chloride (HCl)[1] |

| Advantages | Simple process, low-cost raw materials[3][7] | High-purity product[2][3] |

| Disadvantages | Difficult purification, byproduct formation[1][3] | High energy cost, corrosive reagents, large HCl byproduct stream[1][3] |

Conclusion

From its discovery by LeBlanc and Hoffmann to its large-scale industrial production, the synthesis of chloroacetic acid showcases the application of core chemical principles to solve practical challenges. For researchers and professionals in drug development, where chloroacetic acid often serves as a key starting material for synthesizing complex active pharmaceutical ingredients, a thorough understanding of its preparation is invaluable. The historical context reveals a persistent challenge: the trade-off between the cost-effectiveness of acetic acid chlorination and the high purity offered by trichloroethylene hydrolysis. Knowledge of the underlying catalytic mechanisms, as detailed in this guide, empowers chemists to make informed decisions in route scouting, process development, and impurity control, ensuring the efficient and reliable synthesis of the essential chemical building blocks that drive pharmaceutical innovation.

References

- Synthesis of chloroacetic acids.

- Chloroacetic Acid: Reactions, Production And Uses.Chemcess.

- Chloroacetic acid.Wikipedia.

- Synthesis of Chloroacetic Acid.YouTube.

- Chloroacetic acid.Sciencemadness Wiki.

- Chloroacetic acid production process and main uses.Hosea Chem.

- A kind of method of synthesizing chloroacetic acid.

- Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorin

- MECHANISM OF CHLORINATION PROCESS: FROM ACETIC ACID TO MONOCHLOROACETIC ACID AND BYPRODUCTS USING ACETIC ANHYDRIDE AS C

- Separating chloroacetic acid and an sulfuric acid.Sciencemadness Discussion Board.

- Chlorination of acetic acid.

- Microwave Synthesis of Chloroacetic Acid with Acetic Anhydride Catalyzing Chlorin

- The preparation method of monochloroacetic acid.Hosea Chem.

Sources

- 1. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. CN1680251A - A kind of method of synthesizing chloroacetic acid - Google Patents [patents.google.com]

- 4. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. US5401876A - Synthesis of chloroacetic acids - Google Patents [patents.google.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. preparation method|monochloroacetic acid-hosea chem [hoseachem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Sciencemadness Discussion Board - Separating chloroacetic acid and an sulfuric acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Chloroacetic acid_production process_main uses [hoseachem.com]

- 12. US2563797A - Chlorination of acetic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloroacetic Acid for Scientific Professionals

Abstract

2-Chloroacetic acid, also known as monochloroacetic acid (MCA), is a foundational organochlorine compound and a critical building block in organic synthesis.[1] With the chemical formula C₂H₃ClO₂, its utility stems from the high reactivity of the carbon-chlorine bond, which allows for a wide range of nucleophilic substitution reactions.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, primary industrial synthesis routes, key chemical reactions, and its significant applications in the pharmaceutical, agrochemical, and materials science sectors.[3][4] Furthermore, this document details a validated analytical protocol for its quantification and outlines essential safety and handling procedures to ensure its responsible use in a laboratory and industrial setting.

Core Chemical Identity and Properties

A thorough understanding of a chemical's fundamental properties is paramount for its effective and safe application in research and development. This section delineates the core identity and physicochemical characteristics of this compound.

Nomenclature and Identifiers

-

Common Synonyms : Monochloroacetic acid (MCA), Chloroethanoic acid[2][6][7]

-

Molecular Formula : C₂H₃ClO₂ (also written as ClCH₂COOH)[5][8]

Fundamental Properties

The intrinsic properties of this compound are summarized in the table below, providing essential data for experimental design and chemical process calculations.

| Property | Value | Source(s) |

| Molecular Weight | 94.50 g/mol | [5][9] |

| Appearance | Colorless to light-brown crystalline solid | [5][8][10] |

| Odor | Strong, pungent, vinegar-like | [5][10] |

| Density | 1.58 g/cm³ | [1][8][10] |

Physicochemical Characteristics

The behavior of this compound in various conditions is critical for its application in synthesis and formulation.

| Parameter | Value | Source(s) |

| Melting Point | 63 °C (145 °F) | [1][8][10] |

| Boiling Point | 189.3 °C (372.7 °F) | [1][8][10] |

| Aqueous pKa (25 °C) | 2.86 - 2.87 | [1][5] |

| Water Solubility (25 °C) | 85.8 g / 100 mL | [1] |

| General Solubility | Soluble in methanol, acetone, diethyl ether, benzene, chloroform, ethanol | [1][5][10] |

| Flash Point | 126 °C (259 °F) | [1][11] |

| Autoignition Temperature | 470 °C (878 °F) | [1] |

Synthesis and Industrial Production

Industrially, this compound is produced via two primary methods, each with distinct advantages and challenges regarding purity and cost-effectiveness.[1][4]

Primary Route: Catalytic Chlorination of Acetic Acid

The most prevalent industrial method for synthesizing this compound is the direct chlorination of acetic acid.[1] This reaction is typically catalyzed by acetic anhydride or sulfur.[1][12] The catalyst is crucial because the α-hydrogen atoms of acetic acid are not sufficiently reactive for direct chlorination.[13] The catalyst, such as acetic anhydride, facilitates the reaction by forming an intermediate that is more susceptible to chlorination.[13][14]

Reaction: H₃C−COOH + Cl₂ → ClH₂C−COOH + HCl[1]

A significant challenge in this process is the potential for over-chlorination, which leads to the formation of dichloroacetic acid and trichloroacetic acid as impurities.[1][3] These by-products are difficult to separate from the desired monochloro- product by distillation due to their close boiling points, impacting the final product's quality and yield.[1][3]

Caption: Catalytic chlorination of acetic acid to produce this compound.

Alternative Route: Hydrolysis of Trichloroethylene

An alternative synthesis route involves the hydrolysis of trichloroethylene, typically using a concentrated sulfuric acid catalyst at elevated temperatures (130–140 °C).[1][2]

Reaction: ClHC=CCl₂ + 2 H₂O → ClH₂C−COOH + 2 HCl[1]

This method is valued for producing high-purity this compound, as it avoids the formation of di- and trichlorinated by-products characteristic of the acetic acid chlorination route.[2] However, the cost of raw materials and the large amounts of HCl generated can be limiting factors.[2][13]

Chemical Reactivity and Applications in Development

The synthetic versatility of this compound is almost entirely due to the reactivity of its carbon-chlorine bond, which is susceptible to nucleophilic attack. This property makes it an invaluable intermediate in the production of a vast array of commercial and pharmaceutical chemicals.

The Role of the C-Cl Bond in Synthesis

The electron-withdrawing nature of the adjacent carboxylic acid group enhances the electrophilicity of the α-carbon, making the chlorine atom an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of the "-CH₂COOH" moiety, a process known as carboxymethylation.

Key Synthetic Applications

-

Thickening Agents : In its largest-scale application, this compound is used to prepare carboxymethyl cellulose (CMC) and carboxymethyl starch by reacting with cellulose or starch in the presence of a base. CMC is widely used as a viscosity modifier or thickener in the food, pharmaceutical, and cosmetic industries.[1]

-

Pharmaceuticals : It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it can be converted to chloroacetyl chloride, an intermediate in the production of adrenaline (epinephrine).[1] It is also used in analytical method development and validation for drugs such as Etoricoxib.[15] Its derivatives are explored for their potential to bind to nucleic acid structures like G-quadruplexes, which are targets in drug discovery.[16]

-

Agrochemicals : It is a critical intermediate for numerous herbicides.[17] It is used to produce phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1] It is also a precursor to the widely used herbicide glyphosate.[1]

-

Cosmetics and Industrial Chemicals : The reaction of this compound with sodium thiosulfate or similar sulfur nucleophiles yields thioglycolic acid.[18] Thioglycolic acid and its salts are used in cosmetics (e.g., hair perming formulations) and as stabilizers for PVC plastics.[1]

Experimental Protocols

Accurate quantification of this compound is essential for process control, quality assurance, and environmental monitoring. The following protocol is based on established NIOSH methodologies for analyzing airborne chloroacetic acid.

Protocol: Quantification of Airborne this compound via Ion Chromatography

This protocol describes a self-validating system for the determination of this compound concentration in workplace air, adapted from NIOSH Method 2008.[19]

Causality Statement : The method relies on capturing the acidic analyte on a solid sorbent, followed by aqueous desorption and analysis using ion chromatography (IC) with a conductivity detector. IC is chosen for its high sensitivity and specificity for ionic species in aqueous matrices.

Methodology :

-

Sample Collection :

-

Draw a known volume of air (e.g., 10 to 100 L) through a glass sorbent tube containing two sections of 20/40 mesh silica gel at a flow rate of 0.05 to 0.2 L/min using a calibrated personal sampling pump.[19] The silica gel effectively adsorbs the polar chloroacetic acid from the air stream.

-

-

Sample Preparation (Desorption) :

-

Carefully transfer the front and back silica gel sections into separate, labeled 2 mL vials.[19]

-

Add 2.0 mL of deionized, filtered water to each vial and cap immediately.[19] Water is the chosen solvent due to its compatibility with the IC mobile phase and its effectiveness in desorbing the polar analyte.

-

Agitate the vials in an ultrasonic bath for 30 minutes at room temperature.[19] Sonication provides the energy needed to ensure complete and efficient desorption of the analyte from the sorbent matrix into the aqueous solution.

-

-

Analysis :

-

Draw the sample extract through a 0.45 µm PTFE syringe filter to remove any silica fines that could damage the chromatography system.[19]

-

Inject a known volume of the filtered sample into an ion chromatograph equipped with an anion separator column, a suppressor, and a conductivity detector.[19]

-

Use a 1.5 mM Sodium Bicarbonate (NaHCO₃) solution as the eluent.[19] This mobile phase provides the appropriate ionic strength to effectively separate chloroacetate from other anions.

-

-

Calibration and Quantification :

-

Prepare a series of calibration standards by diluting a certified 1000 µg/mL stock solution of chloroacetic acid in deionized water to concentrations spanning the expected sample range (e.g., 0.02 to 40 µg/mL).[19]

-

Analyze the standards under the same conditions as the samples.

-

Construct a calibration curve by plotting the detector response (peak height or area) against the known concentration of each standard.

-

Determine the concentration of this compound in the samples by interpolating their detector response on the calibration curve.

-

Caption: Analytical workflow for the quantification of this compound.

Safety, Handling, and Disposal

This compound is a hazardous substance that requires strict adherence to safety protocols.

Hazard Identification and Toxicological Profile

-

Toxicity : The compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8][17] Acute exposure can cause severe damage to the skin, eyes, mucous membranes, and respiratory tract.[9][17]

-

Corrosivity : It is highly corrosive to metals and biological tissues.[8][17] Contact can cause severe chemical burns.

-

Environmental Hazard : this compound is very toxic to aquatic life with long-lasting effects.[20][21]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[20]

-

Personal Protective Equipment :

-

Gloves : Wear acid-resistant gloves (e.g., butyl rubber or Viton™).[22]

-

Eye Protection : Use chemical safety goggles and a full-face shield when handling significant quantities or when there is a risk of splashing.[22]

-

Body Protection : A lab coat or chemical-resistant apron is mandatory. For larger-scale operations, a full chemical-resistant suit may be required.[22]

-

Storage and Disposal Guidelines

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[17][20] It should be stored separately from incompatible materials such as strong bases, oxidizing agents, and metals.[11][17]

-

Disposal : Dispose of waste material as hazardous waste in accordance with all local, regional, and national regulations.[20] Do not allow the material to enter drains or waterways.[20]

Conclusion

This compound is a cornerstone chemical intermediate whose simple structure belies its profound impact across numerous scientific and industrial domains. Its utility, driven by the reactivity of the C-Cl bond, enables the synthesis of a diverse range of valuable products, from life-saving pharmaceuticals to essential agricultural chemicals and advanced materials. For the research and drug development professional, a deep, mechanistic understanding of its properties, synthesis, and reactivity is not merely academic but essential for innovation. Adherence to rigorous safety protocols is non-negotiable to mitigate its inherent hazards, ensuring that its benefits can be harnessed responsibly and effectively.

References

-

PubChem. (n.d.). Chloroacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetic acid. Retrieved from [Link]

-

Xue, J., Zhang, J., Wu, B., Li, F., & Lv, Z. (2014). Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorination of Acetic Acid. Asian Journal of Chemistry, 26(1), 1-5. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2024). Synthesis of Chloroacetic acid. Retrieved from [Link]

-

YouTube. (2016). Synthesis of Chloroacetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1680251A - A kind of method of synthesizing chloroacetic acid.

-

CDC. (1994). CHLOROACETIC ACID 2008. NIOSH Manual of Analytical Methods. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETIC ACID. Retrieved from [Link]

-

PharmaCompass. (n.d.). Chloroacetic Acid. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 79-11-8. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties of Chloroacetic acid – C2H3O2Cl. Retrieved from [Link]

-

BYJU'S. (n.d.). Chloroacetic acid Formula Structure. Retrieved from [Link]

-

Schuchardt, S., et al. (2024). Determination of mono-, di- and trichloroacetic acid in workplace air using high-performance liquid chromatography (HPLC-UV). The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

High Mountain Chem. (2025). The Role of Chloroacetic Acid in Modern Chemical Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 I) this compound, 2 M aq. Na2CO3, 80 C, 20 h, 51%. Retrieved from [Link]

-

Vedantu. (n.d.). Chloroacetic Acid: Structure, Properties & Key Uses Explained. Retrieved from [Link]

-

Extramarks. (n.d.). Chloroacetic Acid Formula: Properties, Chemical Structure and Uses. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Retrieved from [Link]

-

Carl ROTH. (n.d.). Chloroacetic acid. Retrieved from [Link]

-

GeeksforGeeks. (2023). Chloroacetic Acid Formula. Retrieved from [Link]

-

ACS Publications. (2017). Chloroacetic Acid. ACS Reagent Chemicals. Retrieved from [Link]

Sources

- 1. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 2. Chloroacetic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. asianpubs.org [asianpubs.org]

- 4. The Role of Chloroacetic Acid in Modern Chemical Manufacturing - High Mountain Chem [highmountainco.com]

- 5. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Acetic acid, chloro- [webbook.nist.gov]

- 8. byjus.com [byjus.com]

- 9. Chloroacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Chloroacetic Acid: Structure, Properties & Key Uses Explained [vedantu.com]

- 11. Chloroacetic acid CAS#: 79-11-8 [m.chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. CN1680251A - A kind of method of synthesizing chloroacetic acid - Google Patents [patents.google.com]

- 14. Sciencemadness Discussion Board - Synthesis of Chloroacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. chemwhat.com [chemwhat.com]

- 16. researchgate.net [researchgate.net]

- 17. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Chloroacetic Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 19. cdc.gov [cdc.gov]

- 20. carlroth.com [carlroth.com]

- 21. fishersci.com [fishersci.com]

- 22. nj.gov [nj.gov]

understanding the reactivity of the C-Cl bond in 2-chloroacetic acid

An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloroacetic Acid

Abstract

This compound (CAA), also known as monochloroacetic acid (MCA), is a cornerstone reactive intermediate in the chemical and pharmaceutical industries.[1] Its utility stems not from the carboxylic acid function alone, but from the nuanced and pronounced reactivity of the carbon-chlorine (C-Cl) bond at the α-position. This guide provides a detailed examination of the electronic and structural factors governing the C-Cl bond's lability. It explores the primary reaction pathways, including nucleophilic substitution and reductive cleavage, offering mechanistic insights and field-proven experimental protocols for their investigation. This document is intended for researchers, process chemists, and drug development professionals who leverage the unique reactivity of this compound in complex organic synthesis.

The Electronic Architecture of this compound: The Source of Reactivity

The reactivity of the C-Cl bond in this compound is a direct consequence of its molecular structure. Two powerful electron-withdrawing groups, the chlorine atom and the adjacent carboxylic acid group, exert significant inductive effects (-I effect) on the α-carbon.[2][3] This synergistic electron withdrawal polarizes the C-Cl bond and renders the α-carbon highly electrophilic, making it an attractive target for nucleophiles.

The chlorine atom, being highly electronegative, pulls electron density away from the α-carbon.[2] The carboxylic acid group further amplifies this effect. This electronic pull destabilizes the C-Cl bond, making it more susceptible to cleavage compared to simple alkyl chlorides. The bond dissociation energy for the C-Cl bond in this compound is approximately 293 kJ/mol, a value substantially lower than that in typical alkyl chlorides, which directly contributes to its enhanced reactivity as an alkylating agent.[4]

Caption: Inductive effects in this compound.

Nucleophilic Substitution: The Primary Reaction Pathway

The high electrophilicity of the α-carbon makes the C-Cl bond in this compound exceptionally susceptible to nucleophilic substitution, primarily proceeding via an SN2 mechanism.[4] This reactivity is the basis for its widespread use as a synthetic building block.[5]

Mechanism of SN2 Displacement

In the SN2 reaction, a nucleophile directly attacks the electron-deficient α-carbon, leading to a trigonal bipyramidal transition state. The chloride ion is simultaneously displaced as a leaving group. The reaction results in an inversion of stereochemistry at the α-carbon, although this is not observable in the achiral this compound itself.

Caption: Experimental workflow for kinetic analysis.

Analytical Methodologies for Monitoring Reactions

Accurate monitoring of reactions involving this compound is essential for research and process control. Several analytical techniques are suitable for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying this compound, its products (e.g., glycolic acid), and other related haloacetic acids. [6]Reversed-phase columns (e.g., C18) with an aqueous mobile phase buffered to an acidic pH are typically used. [7]* Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid group must first be derivatized to a more volatile ester (e.g., a methyl or ethyl ester). This technique provides excellent separation and definitive identification through mass spectral data.

-

Ion Chromatography: This method is ideal for directly analyzing the chloroacetate anion and other ionic species like chloride in the reaction mixture, providing a direct measure of the reaction's progress.

| Technique | Analyte Form | Advantages | Considerations |

| HPLC | Direct (Acid/Anion) | Robust, quantitative, separates polar compounds well. [6] | Requires appropriate column and mobile phase selection. |

| GC-MS | Derivatized (Ester) | High sensitivity and specificity, structural confirmation. | Requires an additional derivatization step. |

| Ion Chromatography | Anion | Excellent for direct analysis of anions (Cl⁻, ClCH₂COO⁻). | Specialized instrumentation may be required. |

| Titration | Total Acid/Base | Simple, inexpensive for kinetic studies. [8] | Not species-specific, potential for interferences. |

Conclusion

The reactivity of the C-Cl bond in this compound is a well-defined and highly exploitable feature for chemical synthesis. Governed by the powerful inductive effects of its constituent functional groups, this bond readily participates in nucleophilic substitution and reductive cleavage reactions. This predictable reactivity has established this compound as an indispensable precursor in the production of pharmaceuticals, herbicides, polymers, and a vast range of other specialty chemicals. [9][10]A thorough understanding of the mechanisms, kinetics, and experimental parameters discussed in this guide is paramount for any scientist seeking to effectively and safely harness the synthetic potential of this versatile molecule.

References

-

PubChem. (n.d.). Chloroacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Chloroacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetic acid. Retrieved from [Link]

-

Reis, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Chloroacetic acid – Knowledge and References. Retrieved from [Link]

-

Jortner, J., & Rabani, J. (1961). THE DECOMPOSITION OF CHLOROACETIC ACID IN AQUEOUS SOLUTIONS BY ATOMIC HYDROGEN. II. REACTION MECHANISM IN ALKALINE SOLUTIONS. The Journal of Physical Chemistry. Retrieved from [Link]

-

Dixit, V. (2022). Nucleophilic Substitution reaction on alha chloro acetic acid. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

-

Li, Y., et al. (2016). Catalytic Mechanism of C-F bond Cleavage: Insights from QM/MM Analysis of Fluoroacetate Dehalogenase. ResearchGate. Retrieved from [Link]

-

Chemgapedia. (n.d.). Inductive Electronic Effects of Substituents on Acid/Base Strength. Retrieved from [Link]

-

Li, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. ResearchGate. Retrieved from [Link]

-

Okchem. (2024). The Versatility and Advantages of Chloroacetic Acid in Industrial Applications. Retrieved from [Link]

-

Quora. (2018). What is meant by inductive effect? How can you describe, with the help of inductive effect, that chloroacetic acid is stronger than acetic acid?. Retrieved from [Link]

-

PubMed. (2023). Insights into C-C Bond Cleavage Mechanisms in Dichloroacetonitrile Formation during Chlorination of Long-Chain Primary Amines, Amino Acids, and Dipeptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Retrieved from [Link]

-

Li, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). Mechanistic insights into chloroacetic acid production from atmospheric multiphase VOC-chlorine chemistry. Retrieved from [Link]

-

ResearchGate. (2024). Atmospheric degradation of chloroacetoacetates by Cl atoms: Reactivity, products and mechanism in coastal and industrialized areas. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2024). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Retrieved from [Link]

-

NICNAS. (2015). Acetic acid, chloro-: Human health tier II assessment. Retrieved from [Link]

- Google Patents. (n.d.). US3304325A - Dechlorination of chloroacetic acids.

-

Chemistry LibreTexts. (2024). Bond Energies. Retrieved from [Link]

-

PubMed Central. (2024). Electron attachment to CH3COCl molecule and clusters. Retrieved from [Link]

-

Accounts of Chemical Research. (2002). Bond Dissociation Energies of Organic Molecules. Retrieved from [Link]

-

PubMed Central. (n.d.). A Theoretical Study of the C–X Bond Cleavage Mediated by Cob(II)Aloxime. Retrieved from [Link]

-

Reddit. (2021). Ease of Hydrolysis of C-Cl. Retrieved from [Link]

-

SINOCHEM. (2024). What are the detection methods for chloroacetic acid?. Retrieved from [Link]

-

Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: CHLOROACETIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]

-

MDPI. (n.d.). A Theoretical Study of the C–X Bond Cleavage Mediated by Cob(II)Aloxime. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Retrieved from [Link]

-

Chemcess. (2024). Chloroacetic Acid: Reactions, Production And Uses. Retrieved from [Link]

-

OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5401876A - Synthesis of chloroacetic acids.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. quora.com [quora.com]

- 3. Inductive effect - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 6. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies [sielc.com]

- 7. What are the detection methods for chloroacetic acid? - SINOCHEM [sinocheme.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chemcess.com [chemcess.com]

- 10. The Versatility and Advantages of Chloroacetic Acid in Industrial Applications [highmountainco.com]

Methodological & Application

Application Notes & Protocols: The Utility of 2-Chloroacetic Acid in Modern Herbicide Synthesis

Abstract and Scope

2-Chloroacetic acid, also known as monochloroacetic acid (MCAA), stands as a cornerstone intermediate in the global agrochemical industry.[1] Its high reactivity makes it an indispensable building block for the synthesis of a wide array of active ingredients that are fundamental to modern agriculture.[1] This document provides an in-depth technical guide for researchers, chemists, and process development professionals on the application of this compound in the synthesis of two major herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D) and N-(phosphonomethyl)glycine (Glyphosate) . The protocols herein are presented with detailed causality behind experimental choices, self-validating steps, and authoritative grounding to ensure scientific integrity and reproducibility.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a widely used systemic herbicide that selectively controls broadleaf weeds in cereal crops, lawns, and pastures.[2] One of the primary industrial synthesis routes involves the condensation reaction between 2,4-dichlorophenol and this compound.[3]

Underlying Principle and Mechanism

The synthesis is a classic Williamson ether synthesis. The reaction is conducted under alkaline conditions, which are crucial for deprotonating the hydroxyl group of 2,4-dichlorophenol to form the more nucleophilic 2,4-dichlorophenoxide anion. This anion then attacks the electrophilic carbon of this compound, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate group to yield the final 2,4-D product.

Visualization of the 2,4-D Synthesis Pathway

Caption: Workflow for the synthesis of 2,4-D from this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis of 2,4-D

This protocol is adapted from established laboratory methods for the synthesis of aryloxyacetic acids.[4][5]

Materials and Equipment:

-

2,4-Dichlorophenol

-

This compound (MCAA)

-

Sodium hydroxide (NaOH) pellets

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

pH meter or litmus paper

-

Büchner funnel and filtration apparatus

Procedure:

-

Preparation of Sodium Chloroacetate: In a 250 mL beaker, dissolve 9.45 g (0.10 mol) of this compound in 50 mL of deionized water. Slowly add a 30% (w/v) sodium hydroxide solution while stirring until the pH of the solution is neutral (pH ~7.0). This step converts the corrosive chloroacetic acid into its sodium salt.

-

Phenoxide Formation: In the 250 mL three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add 16.3 g (0.10 mol) of 2,4-dichlorophenol and 4.0 g (0.10 mol) of sodium hydroxide. Add 50 mL of water and heat the mixture to 60-70°C with stirring until the 2,4-dichlorophenol is completely dissolved, forming sodium 2,4-dichlorophenoxide.

-

Condensation Reaction: Slowly add the sodium chloroacetate solution from step 1 to the flask via the dropping funnel over 30 minutes. After the addition is complete, raise the temperature to 100-110°C and maintain reflux for 2-3 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation and Acidification: After the reaction is complete, cool the mixture to room temperature. The solution now contains the sodium salt of 2,4-D. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH is approximately 2.[6] This will cause the 2,4-D to precipitate as a white solid. The acidification must be performed in a well-ventilated fume hood.

-

Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product on the filter with two 50 mL portions of cold deionized water to remove inorganic salts and unreacted starting materials.

-

Drying and Characterization: Dry the purified 2,4-D in a vacuum oven at 60°C. The expected yield is typically high. The final product can be characterized by its melting point (approx. 138-141°C) and spectroscopic methods (¹H NMR, IR).

Data Summary for 2,4-D Synthesis

| Parameter | Value | Moles | Rationale |

| 2,4-Dichlorophenol | 16.3 g | 0.10 mol | Limiting Reagent |

| This compound | 9.45 g | 0.10 mol | Equimolar amount for reaction |

| Sodium Hydroxide | 4.0 g + amount for neutralization | >0.20 mol | To form phenoxide and neutralize MCAA |

| Reaction Temperature | 100-110°C | N/A | Ensures sufficient energy for condensation |

| Reaction Time | 2-3 hours | N/A | Allows for completion of the reaction |

| Expected Purity | >97% | N/A | After washing and drying |

Synthesis of N-(phosphonomethyl)glycine (Glyphosate)

Glyphosate is the world's most widely used non-selective herbicide.[7] While multiple synthesis routes exist, the "glycine pathway" is a significant method where this compound serves as the foundational precursor for the glycine intermediate.[8][9]

Underlying Principle and Mechanism

This synthesis is a two-stage process:

-

Glycine Synthesis: this compound is reacted with an excess of ammonia. This is a nucleophilic substitution reaction where ammonia displaces the chloride ion to form glycine. An excess of ammonia is used to neutralize the HCl byproduct and to minimize the formation of di- and tri-substituted amine byproducts.[9]

-

Phosphonomethylation of Glycine: The synthesized glycine is then reacted with formaldehyde and a source of phosphorus, such as dialkyl phosphite or phosphorous acid and HCl, in a variation of the Mannich reaction.[7][8][10] This introduces the phosphonomethyl group onto the nitrogen atom of glycine, yielding glyphosate. Subsequent hydrolysis and acidification steps provide the final product.[7]

Visualization of the Glyphosate Synthesis Pathway

Caption: Two-stage synthesis of glyphosate starting from this compound.

Detailed Experimental Protocol: Stage 1 - Glycine Synthesis

Materials and Equipment:

-

This compound (MCAA)

-

Ammonium hydroxide (28-30% NH₃ solution)

-

Methanol

-

Pressure-rated reaction vessel with stirring and temperature control

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a pressure-rated reactor, add 94.5 g (1.0 mol) of this compound.

-

Ammonolysis: Cool the reactor in an ice bath. Slowly add 340 mL (approx. 5.0 mol) of concentrated ammonium hydroxide. The addition should be controlled to keep the temperature below 20°C.

-

Reaction: Seal the reactor and allow it to warm to room temperature. Stir the mixture for 48 hours. The reaction proceeds via an Sₙ2 mechanism.

-

Isolation: After the reaction period, vent the reactor in a fume hood to release excess ammonia pressure. Transfer the solution to a large round-bottom flask.

-

Purification: Concentrate the solution under reduced pressure using a rotary evaporator to remove water and excess ammonia. This will result in a slurry of glycine and ammonium chloride. Add 200 mL of methanol to the slurry, stir for 30 minutes, and then filter to separate the glycine (which is poorly soluble in methanol) from the highly soluble ammonium chloride.

-

Drying: Wash the collected solid with a small amount of cold methanol and dry under vacuum to yield pure glycine.

Data Summary for Glycine Synthesis

| Parameter | Value | Moles | Rationale |

| This compound | 94.5 g | 1.0 mol | Limiting Reagent |

| Ammonium Hydroxide | ~340 mL | ~5.0 mol | 5-fold excess to drive reaction and neutralize HCl |

| Reaction Temperature | Room Temp. | N/A | Sufficient for the reaction to proceed |

| Reaction Time | 48 hours | N/A | Ensures high conversion |

| Expected Yield | 70-80% | N/A | Typical yield for this method |

Detailed Experimental Protocol: Stage 2 - Glyphosate Synthesis from Glycine

This protocol describes a phosphomethylation route using dialkyl phosphite.[7]

Materials and Equipment:

-

Glycine (from Stage 1)

-

Paraformaldehyde

-

Dialkyl phosphite (e.g., dimethyl phosphite)

-

Triethylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction flask with reflux condenser, stirrer, and heating mantle

Procedure:

-

Intermediate Formation: In a reaction flask, suspend 7.5 g (0.1 mol) of glycine and 3.0 g (0.1 mol) of paraformaldehyde in a suitable solvent like methanol. Add a catalytic amount of a tertiary amine such as triethylamine.[10]

-

Phosphite Addition: Heat the mixture to reflux (around 65°C for methanol). Slowly add 11.0 g (0.1 mol) of dimethyl phosphite. The paraformaldehyde depolymerizes to formaldehyde, which reacts with glycine to form an intermediate that is then attacked by the phosphite.[7]

-

Reaction: Maintain the reflux for 2-4 hours. The reaction forms the phosphonate ester of glyphosate.

-

Hydrolysis: After the reaction is complete, cool the mixture. Add 30 mL of concentrated hydrochloric acid and heat to reflux for 4-6 hours. This step hydrolyzes the ester groups to carboxylic acids, yielding glyphosate hydrochloride.[10]

-

Isolation and Neutralization: Cool the solution to 10-15°C. Glyphosate will begin to crystallize.[7] Filter the solid product. To obtain the zwitterionic form, the solid can be redissolved in water and the pH carefully adjusted with a base (e.g., NaOH or ammonia) to its isoelectric point (~pH 2.3), causing it to precipitate.

-

Purification and Drying: Filter the final product, wash with cold water, and dry under vacuum.

Critical Safety and Handling for this compound

This compound is a highly hazardous substance that requires strict safety protocols. It is acutely toxic via oral, dermal, and inhalation routes, and it is severely corrosive to skin, eyes, and the respiratory tract.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a chemical-resistant apron or lab coat, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles along with a full-face shield.[13]

-

Engineering Controls: All handling of solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12] An eyewash station and safety shower must be immediately accessible.

-

Handling: Avoid creating dust when working with the solid form.[11] When making solutions, always add the acid to water slowly; never the other way around. Be aware that the substance is hygroscopic and will absorb moisture from the air.[12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container. Store away from incompatible materials such as bases, oxidizing agents, and metals.

-

First Aid:

-

Skin Contact: May be fatal if absorbed through the skin.[12] Immediately flush skin with copious amounts of water for at least 30 minutes and remove all contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Causes severe eye burns. Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Inhalation: Harmful if inhaled.[12] Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Toxic if swallowed. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

-

References

-

Bendassolli, J.A., et al. (2010). 15N-labeled glyphosate synthesis and its practical effectiveness. Scientia Agricola, 67(1), 96-101. Available at: [Link]

- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid. Google Patents.

-

Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Available at: [Link]

- 2,4-Dichlorophenoxyacetic acid. (n.d.). Self-published source. Available upon request.

-

Corma, A., et al. (2003). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, 5, 399-404. Available at: [Link]

- CN102040623A - Method for synthesizing and preparing glyphosate with glycine method. Google Patents.

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. Google Patents.

-

Safety Data Sheet: Chloroacetic acid. (2025). Carl ROTH. Available at: [Link]

-

A model batch scale process for the production of Glyphosate. (2016). ResearchGate. Available at: [Link]

-

Glyphosate: Application And Production Ways. (2016). Oriental Journal of Chemistry. Available at: [Link]

-

Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education, 25(9), 514. Available at: [Link]

-

From shampoo to glyphosate or where monochloroacetic acid is used. (2017). PCC Group Product Portal. Available at: [Link]

-

WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. (2024). WIPO Patentscope. Available at: [Link]

-

Material Safety Data Sheet Chloroacetic acid. (n.d.). Acros Organics. Available at: [Link]

- Overview of the three process alternatives of glyphosate production. (2012). Royal Society of Chemistry. Available upon request.

Sources

- 1. From shampoo to glyphosate or where monochloroacetic acid is used - PCC Group Product Portal [products.pcc.eu]

- 2. researchgate.net [researchgate.net]

- 3. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 6. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. CN102040623A - Method for synthesizing and preparing glyphosate with glycine method - Google Patents [patents.google.com]

- 11. carlroth.com [carlroth.com]

- 12. cgcontainersinc.com [cgcontainersinc.com]

- 13. fishersci.com [fishersci.com]

Application Note & Protocol: Synthesis of 2-Formylphenoxyacetic Acid via O-Alkylation of Salicylaldehyde

Abstract: This document provides a comprehensive guide for the synthesis of 2-formylphenoxyacetic acid, a valuable bifunctional molecule used in the development of Schiff base ligands, metal complexes, and various biologically active compounds.[1][2] The protocol details the O-alkylation of salicylaldehyde with 2-chloroacetic acid through a Williamson ether synthesis. This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, a field-proven, step-by-step experimental procedure, safety protocols, and methods for product characterization.

Introduction and Scientific Context

2-Formylphenoxyacetic acid (also known as o-formylphenoxyacetic acid or 2-carboxymethoxybenzaldehyde) is an important organic intermediate. Its structure uniquely combines an aldehyde and a carboxylic acid, linked by an ether bridge to an aromatic ring. This arrangement makes it a versatile precursor for synthesizing more complex molecules, including:

-

Azomethine Derivatives: The aldehyde group readily reacts with primary amines to form Schiff bases (azomethines), which have been investigated for their antibacterial, antifungal, and anticancer properties.[1]

-

Metal-Organic Frameworks (MOFs) and Complexes: Both the carboxylate and aldehyde functionalities can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and single-ion magnets.[2]

-

Heterocyclic Compounds: The molecule serves as a key starting material for building heterocyclic systems like benzofurans.[3]

The synthesis described herein is a classic example of the Williamson ether synthesis , a robust and widely used method for forming ethers.[4][5] The procedure is based on a well-established method published in Organic Syntheses, known for its reliability and scalability.[3]

Reaction Mechanism and Principles

The O-alkylation of salicylaldehyde with this compound proceeds via a nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[4][6][7]

The process involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of salicylaldehyde is acidic. In the presence of a strong base, such as sodium hydroxide (NaOH), it is deprotonated to form a highly nucleophilic sodium phenoxide intermediate. Water is formed as a byproduct.

-

Nucleophilic Attack (SN2): The newly formed phenoxide ion attacks the electrophilic α-carbon of this compound. This concerted, one-step reaction results in the displacement of the chloride leaving group and the formation of a new carbon-oxygen bond, yielding the ether product.

The causality for experimental choices is rooted in SN2 reaction principles.[4][5] A strong base is required to generate a sufficient concentration of the potent phenoxide nucleophile. This compound provides a primary carbon center for the attack, which is ideal for the SN2 mechanism, minimizing competing elimination reactions.[5][7]

Caption: Reaction mechanism for the O-alkylation of salicylaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure in Organic Syntheses, Coll. Vol. 4, p.457 (1963).[3]

Materials and Equipment

Reagents & Chemicals:

| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Supplier & Grade |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.0 | 122 g (106 mL) | Sigma-Aldrich, ≥99% |

| This compound | C₂H₃ClO₂ | 94.50 | 1.0 | 94.5 g | Sigma-Aldrich, ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 | 80.0 g | Fisher Scientific, Pellets |

| Hydrochloric Acid, conc. | HCl | 36.46 | ~2.3 | ~190 mL | VWR, ACS Grade |

| Distilled Water | H₂O | 18.02 | - | ~1 L | In-house |

Equipment:

-

2000 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer with stirring rod and paddle

-

Heating mantle with temperature controller

-

Large beaker (2000 mL)

-

Buchner funnel and filtration flask

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reagent Preparation: In a 2000 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine salicylaldehyde (122 g, 1.0 mol), this compound (94.5 g, 1.0 mol), and 800 mL of distilled water.[3]

-

Base Addition: Separately, prepare a solution of sodium hydroxide (80.0 g, 2.0 mol) in 200 mL of distilled water. Caution: This process is highly exothermic; cool the solution in an ice bath before proceeding. Slowly add the NaOH solution to the stirred mixture in the reaction flask.

-

Reaction Execution: With continuous stirring, heat the mixture to boiling using a heating mantle. The solution will typically change color from yellow to a red-brown or dark solution.[3] Maintain a gentle reflux for 3 hours. Note: Longer reflux periods have not been shown to increase the yield.[3]

-

Work-up and Isolation: After 3 hours, turn off the heat and allow the solution to cool to room temperature.

-

Precipitation: Transfer the reaction mixture to a large beaker. In a fume hood, slowly and carefully acidify the solution by adding approximately 190 mL of concentrated hydrochloric acid while stirring. The product will precipitate as a solid. Check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH ≤ 2).

-

Filtration: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold distilled water to remove any residual salts and unreacted starting materials. Allow the product to air-dry on the funnel, then transfer it to a watch glass or drying dish to dry completely. A vacuum oven at low heat (40-50 °C) can be used to accelerate drying.

Expected Yield: A typical yield for this procedure is around 46-51%.[3]

Characterization and Analysis

To confirm the identity and purity of the synthesized 2-formylphenoxyacetic acid, the following analytical techniques are recommended:

-

Melting Point (MP): The literature value for the melting point is 129.5-132 °C. A sharp melting range close to this value indicates high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (~10.3 ppm), the aromatic protons (7-8 ppm), and the methylene protons of the acetic acid side chain (~4.7 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the carbonyl carbons from the aldehyde (~188 ppm) and the carboxylic acid (~170 ppm), as well as the aromatic and methylene carbons.[1]

-

Infrared (IR) Spectroscopy: Key stretches to look for include the C=O of the carboxylic acid (~1735 cm⁻¹), the C=O of the aldehyde (~1680 cm⁻¹), and the C-O-C of the ether linkage (~1240 cm⁻¹).[1]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess purity.[8]

Safety Precautions and Hazard Management

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles at all times.[9][10]

-

Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[9][11] Avoid contact and inhalation.

-

This compound: Highly toxic and corrosive. Can cause severe skin burns and eye damage.[10] Handle with extreme care. Do not breathe dust.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Releases toxic fumes. Always add acid to water, and perform the acidification step in a fume hood.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete deprotonation (insufficient base).- Reaction time too short or temperature too low.- Incomplete precipitation. | - Ensure accurate weighing and addition of NaOH.- Confirm reflux temperature and maintain for the full 3 hours.- Ensure the solution is strongly acidic (pH ≤ 2) during work-up and thoroughly cooled. |

| Oily Product / Fails to Solidify | - Presence of unreacted salicylaldehyde.- Impurities. | - Ensure complete acidification.- Wash the product thoroughly with cold water.- If necessary, purify by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture). |

| Product is Darkly Colored | - Formation of side products at high temperatures. | - This is often normal for this reaction.[3]- If purity is a concern, the product can be decolorized using activated charcoal during a recrystallization step. |

References

-

Burgstahler, A. W.; Worden, L. R. o-Formylphenoxyacetic acid. Organic Syntheses, Coll. Vol. 4, p.457 (1963); Vol. 37, p.37 (1957). URL: [Link]

-

Carl ROTH. Safety Data Sheet: Salicylaldehyde. URL: [Link]

-

The Royal Society of Chemistry. Supplementary Information: Synthesis of ethyl 2,2-difluoro-2-(2-formylphenoxy) acetic acids. URL: [Link]

-

Iqbal, A., et al. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. Molecules 2007, 12(2), 245-254. URL: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. URL: [Link]

-

Penta chemicals. Safety Data Sheet: Salicylaldehyde. URL: [Link]

-

PubChem. Acetic acid, 2-(2-formylphenoxy)-. National Institutes of Health. URL: [Link]

-

Chemistry Stack Exchange. Mechanism for chloromethylation of Salicylaldehyde. URL: [Link]

-

Chemistry Workshop Jr. Named Reactions Of Haloalkanes and haloarenes. URL: [Link]

-

Herchel, R., et al. 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(II) single-ion magnets. Dalton Transactions 2023, 52, 16863-16876. URL: [Link]

-

Semantic Scholar. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. URL: [Link]

-

SIELC Technologies. Acetic acid, (2-formylphenoxy)-. URL: [Link]

-

Organic & Biomolecular Chemistry. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. URL: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroacetic Acid. URL: [Link]